molecular formula C9H16N2O3S B14211018 3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid CAS No. 819864-44-3

3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid

Cat. No.: B14211018
CAS No.: 819864-44-3
M. Wt: 232.30 g/mol
InChI Key: ILNIQRFLJFLKII-UHFFFAOYSA-N
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Description

3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanocyclopentyl group attached to an amino propane sulfonic acid backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid typically involves the reaction of 1-cyanocyclopentylamine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyanocyclopentyl group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted amino propane sulfonic acids.

Scientific Research Applications

3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanesulfonic acid: A related compound with similar structural features but lacking the cyanocyclopentyl group.

    Homotaurine: Another sulfonic acid derivative with neuroprotective properties.

Uniqueness

3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid is unique due to the presence of the cyanocyclopentyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

819864-44-3

Molecular Formula

C9H16N2O3S

Molecular Weight

232.30 g/mol

IUPAC Name

3-[(1-cyanocyclopentyl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C9H16N2O3S/c10-8-9(4-1-2-5-9)11-6-3-7-15(12,13)14/h11H,1-7H2,(H,12,13,14)

InChI Key

ILNIQRFLJFLKII-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)NCCCS(=O)(=O)O

Origin of Product

United States

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